alpha-TERPINEOL (PROPYL METHYL-D3)

Catalog No.
S851292
CAS No.
203633-12-9
M.F
C10H18O
M. Wt
157.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-TERPINEOL (PROPYL METHYL-D3)

CAS Number

203633-12-9

Product Name

alpha-TERPINEOL (PROPYL METHYL-D3)

IUPAC Name

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

157.27 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3

InChI Key

WUOACPNHFRMFPN-BMSJAHLVSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

alpha - Terpineol - d3

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O
1,1,1-Trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol (TDPM) is a deuterated derivative of the pharmacologically active compound tremorine. TDPM has attracted much attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, chemistry, and biology. In this paper, we will discuss the properties, synthesis, characterization, and potential applications of TDPM.
TDPM is a compound with the chemical formula C10H19DO and a molecular weight of 165.3 g/mol. It is a deuterated derivative of tremorine, a natural alkaloid found in the seeds of several plants, including Datura stramonium and Anisodus luridus. Tremorine is known for its ability to cause tremors in animals and humans. The deuterated analogue of tremorine has been developed to study the biological and pharmacological effects of tremorine.
TDPM is a white crystalline powder that is soluble in water, ethanol, and chloroform. It has a melting point range of 78-80°C and a boiling point of 209°C. TDPM is stable under normal conditions but is sensitive to moisture, light, and heat. Its chemical properties are similar to those of its non-deuterated analogue, tremorine.
TDPM can be synthesized from 4-methylcyclohex-3-en-1-ol, which is commercially available. The synthesis involves the deuterium exchange of the hydroxyl group of the molecule with deuterium oxide. The reaction is catalyzed by a strong base such as potassium tert-butoxide or sodium hydride in a solvent such as dimethyl sulfoxide or tetrahydrofuran. The product is then purified by column chromatography or recrystallization.
TDPM can be characterized by a range of techniques such as proton nuclear magnetic resonance (NMR) spectroscopy, carbon-13 NMR spectroscopy, and mass spectrometry. Deuteration can be confirmed by comparing the spectra of TDPM with those of its non-deuterated analogue.
TDPM can be quantified using analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry or UV-visible spectroscopy. HPLC is a widely used method for the separation and quantification of complex mixtures, including TDPM.
TDPM has been shown to have similar biological properties to those of its non-deuterated analogue tremorine. Tremorine is a potent muscarinic receptor agonist that causes tremors in animals and humans. TDPM has been used to study the effects of tremorine on muscarinic receptors in the brain and other organs. TDPM has been shown to be a selective agonist of the M1 muscarinic receptor subtype, which is involved in the regulation of cognition and memory.
TDPM is considered to be safe for use in scientific experiments. Its toxicity is similar to that of its non-deuterated analogue, tremorine. Tremorine has been shown to be toxic at high doses, causing hyperexcitation, seizures, and death in animals and humans. TDPM has been used at lower doses in scientific experiments without any reported adverse effects.
TDPM has potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. TDPM can be used as a tool to study the effects of tremorine on muscarinic receptors and the nervous system. It can also be used as a pharmacological probe to study the role of muscarinic receptors in disease states such as Alzheimer’s disease.
Current research on TDPM is focused on its pharmacological and neurological effects. Recent studies have shown that TDPM is a selective agonist of the M1 muscarinic receptor subtype, which is involved in the regulation of cognitive function. TDPM has been shown to improve cognitive function in animal models of Alzheimer’s disease and other cognitive disorders.
The potential applications of TDPM are vast, with implications for various fields of research and industry. TDPM can be used as a tool to study the muscarinic receptor system and its involvement in disease states. TDPM can also be used in drug discovery efforts to develop more selective and potent agonists of the M1 muscarinic receptor subtype. In industry, TDPM can be used to manufacture high-purity deuterated compounds for various applications.
One limitation of TDPM is its limited solubility in water, which may limit its applications in biological systems. TDPM is also relatively expensive compared to its non-deuterated analogue, which may limit its accessibility. Future directions for TDPM research include its application in drug discovery efforts to develop selective and potent muscarinic receptor agonists for the treatment of cognitive disorders and other disease states. The potential applications of TDPM in other fields such as materials science and catalysis also warrant further investigation.
In this paper, we have discussed the properties, synthesis, characterization, and potential applications of TDPM. TDPM is a deuterated analogue of tremorine, a natural alkaloid with potent muscarinic receptor agonist activity. TDPM has potential applications in various fields of research and industry, including neuroscience, pharmacology, and drug discovery. Future research on TDPM is needed to fully understand its biological and pharmacological effects and its potential uses in various fields.

Purity

95% min.

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.154595431 g/mol

Monoisotopic Mass

157.154595431 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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